{6-Chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
Description
Properties
IUPAC Name |
[6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN4O2/c25-17-5-6-21-18(15-17)23(19(16-27-21)24(31)30-11-13-32-14-12-30)29-9-7-28(8-10-29)22-4-2-1-3-20(22)26/h1-6,15-16H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNOPIQSARBGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Based on the structure of the compound, it contains an indole nucleus , which is found in many bioactive aromatic compounds. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often due to the compound’s interaction with multiple receptors .
The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability .
Biological Activity
The compound {6-Chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone, also known by its CAS number 887223-54-3, is a quinoline derivative with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 482.0 g/mol. The structure features a quinoline core substituted with a morpholine and a piperazine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H21ClFN3O2S |
| Molecular Weight | 482.0 g/mol |
| CAS Number | 887223-54-3 |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound has been shown to inhibit specific enzymes crucial for bacterial survival, such as NDH-2 in Mycobacterium tuberculosis, contributing to its potential as an anti-tuberculosis agent .
Antitumor Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The presence of the piperazine and morpholine groups in this compound enhances its interaction with biological targets involved in cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar effects .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Quinoline derivatives have been associated with the inhibition of pro-inflammatory cytokines and mediators, which could make this compound valuable in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .
- Anticancer Properties : In vitro studies on related compounds have shown that they can inhibit the growth of breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin showed synergistic effects, enhancing cytotoxicity against resistant cancer cells .
- Inflammatory Response Modulation : Research into quinoline-based compounds revealed their ability to modulate inflammatory pathways by inhibiting NF-kB signaling and reducing nitric oxide production in macrophages .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Quinoline Core Modifications
- Key Observations: Chloro vs. Positional Effects: The 7-chloro substitution in Compound 2l shifts electronic properties, possibly altering binding affinity in kinase targets .
Piperazine and Methanone Group Variations
| Compound Name | Piperazine Substituent | Methanone Group | logP/logD | Reference |
|---|---|---|---|---|
| Target Compound | 2-Fluorophenyl | Morpholin-4-yl | ~3.5 (estimated) | N/A |
| 4-(3-Chlorophenyl)piperazinylmethanone (Y030-1351) | 3-Chlorophenyl | 2-Fluorophenyl | 3.456 | |
| (4-Chloro-3-nitrophenyl)[4-(2-fluorophenyl)piperazinyl]methanone (SMI481) | 2-Fluorophenyl | 4-Chloro-3-nitrophenyl | N/A | |
| (6-Chloroquinoline)(spirocyclohexyl-piperazinyl)methanone (Compound 33) | 1-Oxa-8-azaspiro[4.5]decan-8-yl | Cyclopropanecarbonyl piperazine | 469.22 (M+H) |
- Key Observations: Morpholine vs. Sulfonyl Groups: The morpholine moiety in the target compound likely improves aqueous solubility compared to sulfonyl-containing analogs (e.g., Compound 99), which may exhibit higher metabolic stability due to sulfone’s resistance to oxidation .
Q & A
Q. What synthetic routes are reported for synthesizing 6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl(morpholin-4-yl)methanone?
A common approach involves multi-step heterocyclic coupling. For example, piperazine derivatives are often introduced via nucleophilic substitution at the quinoline C4 position, followed by morpholine incorporation via carbonyl coupling. A related compound with morpholinyl and fluorophenyl-piperazinyl groups (C26H28FN5O3) was synthesized using a triclinic crystal system (space group P1), as confirmed by X-ray diffraction . Key steps include:
- Quinoline core functionalization : Chlorination at C6 using POCl3 or PCl4.
- Piperazine coupling : Reacting 4-(2-fluorophenyl)piperazine with the chlorinated quinoline under basic conditions (e.g., K2CO3 in DMF).
- Morpholine methanone addition : Using morpholine-4-carbonyl chloride in the presence of a coupling agent like HATU.
Q. How is the compound structurally characterized, and what crystallographic data are available?
X-ray crystallography is critical for confirming stereochemistry and intermolecular interactions. For a structurally similar compound (C26H28FN5O3), triclinic symmetry (a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å; α = 73.489°, β = 71.309°, γ = 83.486°) was reported using a STOE IPDS 2 diffractometer with ω scans . Key parameters:
- Refinement : R[F² > 2σ(F²)] = 0.036, wR(F²) = 0.091.
- Hydrogen bonding : Morpholine oxygen participates in C–H···O interactions, stabilizing the crystal lattice.
Q. What safety protocols are recommended for handling this compound?
While direct safety data for this compound are limited, structurally related quinazoline derivatives (e.g., C22H24ClFN4O3) require:
- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
- First aid : For skin exposure, wash with soap/water; if inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s receptor-binding affinity?
Molecular docking and MD simulations are used to predict interactions with targets like serotonin or dopamine receptors. For example:
- Docking software : AutoDock Vina or Schrödinger Suite to model the fluorophenyl-piperazine moiety’s role in receptor binding (similar to 5-HT1A agonists ).
- Parameterization : Use crystallographic data (e.g., bond lengths/angles from ) to refine force fields.
- Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions from morpholine and quinoline groups.
Q. How can contradictory solubility data in literature be resolved?
Discrepancies may arise from polymorphic forms or solvent effects. Methodological strategies:
- Polymorph screening : Use solvent evaporation (e.g., acetonitrile vs. DCM) to isolate different crystalline forms .
- Hansen solubility parameters : Compare experimental solubility in solvents with varying polarity (e.g., logP calculations from ’s quinoline derivatives).
- Thermodynamic profiling : DSC/TGA to correlate solubility with thermal stability.
Q. What strategies improve synthetic yield in large-scale preparations?
Yield optimization for piperazine-containing compounds often involves:
- Catalyst screening : Pd-mediated coupling for C–N bond formation (e.g., Buchwald-Hartwig conditions ).
- Reaction monitoring : In-situ FTIR or HPLC to track intermediate formation (e.g., morpholine carbonyl coupling ).
- Purification : Gradient flash chromatography (silica gel) or recrystallization from ethanol/water mixtures.
Methodological Notes
- Data validation : Cross-reference crystallographic data (e.g., CIF files from ) with computational models to ensure accuracy.
- Ethical compliance : Adhere to institutional guidelines for compound handling, referencing frameworks like the Guide for the Care and Use of Laboratory Animals for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
